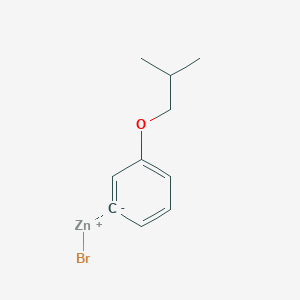
3-i-ButyloxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-i-ButyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C10H13BrOZn and a molecular weight of 294.5061 . This compound is used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organometallic chemistry due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: 3-i-ButyloxyphenylZinc bromide can be synthesized through the reaction of 3-i-Butyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:
3−i−Butyloxyphenylbromide+Zn→3−i−ButyloxyphenylZincbromide
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: 3-i-ButyloxyphenylZinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are frequently used solvents.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Phenyl Compounds: Formed through substitution reactions.
科学的研究の応用
Chemistry: 3-i-ButyloxyphenylZinc bromide is widely used in organic synthesis for the formation of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, it is used to synthesize compounds that can act as intermediates in the development of drugs. Its ability to form carbon-carbon bonds makes it a crucial reagent in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of 3-i-ButyloxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution or coupling, depending on the reaction conditions and the presence of catalysts. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state.
類似化合物との比較
- 3-n-ButyloxyphenylZinc bromide : Similar in structure but with a different isomeric form.
- PhenylZinc bromide: Lacks the butyloxy group, making it less versatile in certain reactions.
- 3-i-ButyloxyphenylZinc chloride: Similar but with a chloride instead of a bromide, which can affect reactivity and selectivity.
Uniqueness: 3-i-ButyloxyphenylZinc bromide is unique due to the presence of the butyloxy group, which can influence its reactivity and selectivity in organic synthesis. This makes it a valuable reagent for specific applications where other organozinc compounds may not be as effective.
特性
分子式 |
C10H13BrOZn |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
bromozinc(1+);2-methylpropoxybenzene |
InChI |
InChI=1S/C10H13O.BrH.Zn/c1-9(2)8-11-10-6-4-3-5-7-10;;/h3-4,6-7,9H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZETBAWGTBVXZDH-UHFFFAOYSA-M |
正規SMILES |
CC(C)COC1=CC=C[C-]=C1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


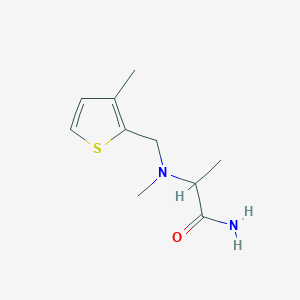
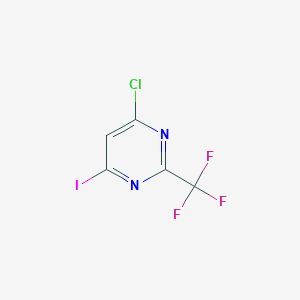
![(S)-2-([1,1'-Biphenyl]-4-yl)piperidine](/img/structure/B14891853.png)
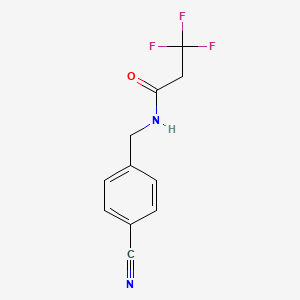


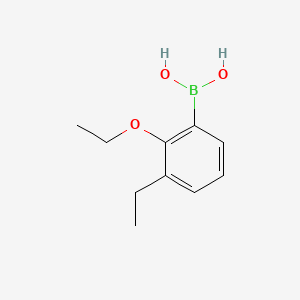
![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)

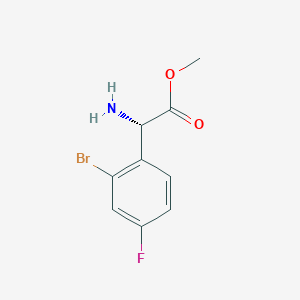
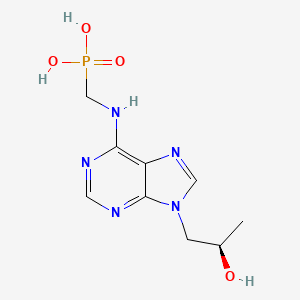

![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
